3-Cyclohexylpropanal
Overview
Description
3-Cyclohexylpropanal: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclohexyl ring via a three-carbon chain. This compound is known for its applications in various fields, including organic synthesis and fragrance industries .
Scientific Research Applications
3-Cyclohexylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It is employed in the fragrance industry for the production of perfumes and other scented products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropanal can be synthesized through several methods. One common approach involves the reduction of 3-cyclohexylpropanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroformylation of cyclohexyl ethylene using a rhodium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. This method involves the reaction of cyclohexyl ethylene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst, yielding this compound as the primary product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-cyclohexylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to 3-cyclohexylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, hydroxylamine.
Major Products Formed:
Oxidation: 3-Cyclohexylpropanoic acid.
Reduction: 3-Cyclohexylpropanol.
Substitution: Imines, oximes.
Mechanism of Action
The mechanism of action of 3-cyclohexylpropanal primarily involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, forming various derivatives. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other adducts .
Comparison with Similar Compounds
3-Cyclohexylpropanol: This compound is the reduced form of 3-cyclohexylpropanal and shares similar structural features but differs in its functional group.
3-Cyclohexylpropanoic acid: This is the oxidized form of this compound and has a carboxylic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its reduced (alcohol) and oxidized (acid) forms. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-cyclohexylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFNAZGRJVNWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195886 | |
Record name | Cyclohexanepropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-28-8 | |
Record name | Cyclohexanepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4361-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanepropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanepropionaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanepropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanepropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanepropionaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT5VZP5ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-cyclohexylpropanal be used as a starting material for the synthesis of complex molecules like lactams?
A1: Yes, [] demonstrates the successful utilization of this compound as an enolate precursor in NHC-catalyzed [4+2] cycloaddition reactions with α,β-unsaturated ketimines. This reaction leads to the formation of six-membered lactams, showcasing the potential of this compound in complex molecule synthesis. []
Q2: What are the advantages of using this compound compared to other enolate precursors in NHC-catalyzed reactions?
A2: Unlike pre-functionalized aldehydes, ketones, or esters commonly used in NHC-catalyzed [4+2] cycloadditions, this compound offers the advantage of being a stable and readily available aliphatic aldehyde. [] This eliminates the need for pre-functionalization steps, simplifying the synthetic route and broadening the substrate scope. []
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